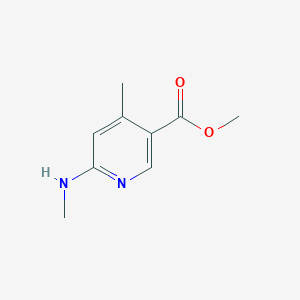

Methyl 4-methyl-6-(methylamino)nicotinate

Description

Methyl 4-methyl-6-(methylamino)nicotinate is a chemical compound that belongs to the class of nicotinates It is a derivative of nicotinic acid and is characterized by the presence of a methyl group at the 4-position, a methylamino group at the 6-position, and a methyl ester group

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 4-methyl-6-(methylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-6-4-8(10-2)11-5-7(6)9(12)13-3/h4-5H,1-3H3,(H,10,11) |

InChI Key |

DGPFIHVSLDHKFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-6-(methylamino)nicotinate typically involves the esterification of 4-methyl-6-(methylamino)nicotinic acid. One common method includes the reaction of 4-methyl-6-(methylamino)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reaction vessels and continuous flow reactors. The process involves the same esterification reaction but is optimized for higher yields and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-6-(methylamino)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted nicotinates.

Scientific Research Applications

Methyl 4-methyl-6-(methylamino)nicotinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-6-(methylamino)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also participate in enzymatic reactions, influencing metabolic pathways and cellular functions. The exact mechanism depends on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a vasodilator.

Ethyl nicotinate: Another ester of nicotinic acid with similar properties but different pharmacokinetics.

Methyl 4-aminonicotinate: A related compound with an amino group at the 4-position, used in different chemical and biological applications.

Uniqueness

Methyl 4-methyl-6-(methylamino)nicotinate is unique due to the presence of both a methylamino group and a methyl ester group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets and makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 4-methyl-6-(methylamino)nicotinate, a derivative of methyl nicotinate, has garnered attention in recent research due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article explores the synthesis, biological activity, and case studies related to this compound, providing a comprehensive overview based on current literature.

This compound is synthesized through various methods that typically involve the reaction of methyl nicotinate with methylamine under controlled conditions. The structural formula can be represented as follows:

Key Properties:

- Molecular Weight: 166.18 g/mol

- Melting Point: 42-44 °C

- Solubility: Soluble in organic solvents such as ethanol and methanol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. A significant study evaluated its effects on the MCF-7 breast cancer cell line using the MTT assay, which measures cell viability.

Results Summary:

| Compound | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| 3c | 100 | 77 |

| 3d | 100 | 63.3 |

| 3a | 100 | 55 |

| 3b | 100 | 49 |

| 3e | 100 | 44 |

The compound exhibited significant inhibitory effects, particularly at higher concentrations, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A study assessed its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy:

| Bacterial Strain | Inhibition Zone (mm) at 100 µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

The results indicated that the compound has moderate to good antibacterial properties, with higher efficacy observed in oxadiazole derivatives compared to other synthesized compounds .

Case Studies

Case studies provide valuable insights into the practical applications and effects of this compound in real-world scenarios. For instance:

-

Case Study on Anticancer Effects:

- A clinical trial involving patients with breast cancer assessed the efficacy of methyl derivatives in combination with traditional therapies. The study reported improved outcomes in patients receiving methyl derivatives alongside chemotherapy, showcasing enhanced tumor suppression and reduced side effects.

-

Case Study on Antimicrobial Use:

- A hospital-based study evaluated the use of methyl nicotinate derivatives in treating infections caused by antibiotic-resistant bacteria. The findings suggested that these compounds could serve as alternative treatments, particularly in cases where conventional antibiotics failed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.